N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains a thiophene and an imidazole ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thiophene and imidazole rings can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene is soluble in most organic solvents but insoluble in water . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Novel Synthetic Methodologies
Acid-Catalyzed Rearrangements for Oxalamide Synthesis : Mamedov et al. (2016) detailed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the Meinwald rearrangement, offering a high-yielding method potentially applicable to derivatives of the compound of interest (Mamedov et al., 2016).
Drug Design and Pharmacological Potential
Multitarget Compounds for Neurological Disorders : Del Bello et al. (2019) explored the synthesis of multitarget compounds with dopaminergic and serotoninergic profiles, suitable for treating conditions like schizophrenia and Parkinson's disease. Such research underscores the potential of complex molecules in developing therapeutics with multiple targets (Del Bello et al., 2019).
Material Science and Polymer Chemistry
Polythiophenes with Azobenzene Units : Tapia et al. (2010) synthesized new copolymers incorporating thiophenes and azobenzene moieties, analyzing their thermal, optical, and electrochemical properties. This highlights the relevance of functionalized organic compounds in material science for applications like smart materials and sensors (Tapia et al., 2010).
Mechanism of Action
Future Directions
The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by thiophene and imidazole derivatives, this compound could have potential uses in various fields, including medicinal chemistry .
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4S/c1-23-14(6-7-25-9-14)8-19-12(21)13(22)20-10-2-4-11(5-3-10)24-15(16,17)18/h2-5H,6-9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMKWAISERAEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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